Cas no 38840-06-1 (4-Methyl-3,3'-bipyridine)

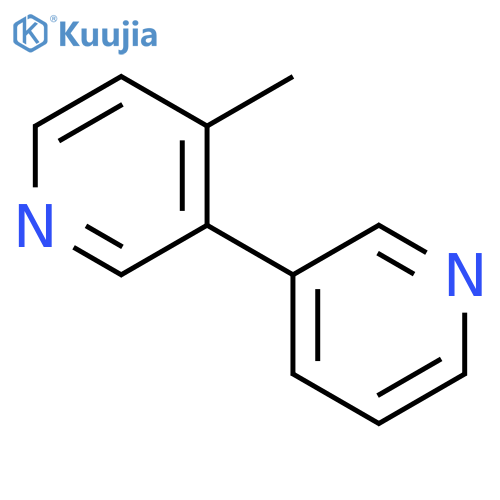

4-Methyl-3,3'-bipyridine structure

商品名:4-Methyl-3,3'-bipyridine

CAS番号:38840-06-1

MF:C11H10N2

メガワット:170.210502147675

MDL:MFCD15475972

CID:1035270

PubChem ID:46316023

4-Methyl-3,3'-bipyridine 化学的及び物理的性質

名前と識別子

-

- 4-Methyl-3,3'-bipyridine

- 4-METHYL-3,3‘-BIPYRIDINE

- 4-methyl-3-pyridin-3-ylpyridine

- DB-069732

- DTXSID80673534

- SCHEMBL12258295

- A824298

- 4-methyl-3,3' -bipyridine

- 38840-06-1

- SB54530

- J-515736

-

- MDL: MFCD15475972

- インチ: InChI=1S/C11H10N2/c1-9-4-6-13-8-11(9)10-3-2-5-12-7-10/h2-8H,1H3

- InChIKey: ZTUMMENIASTVPR-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=NC=C1C2=CN=CC=C2

計算された属性

- せいみつぶんしりょう: 170.084398327g/mol

- どういたいしつりょう: 170.084398327g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 25.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

4-Methyl-3,3'-bipyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM170545-1g |

4-methyl-3,3'-bipyridine |

38840-06-1 | 95% | 1g |

$482 | 2023-02-18 | |

| Alichem | A029001255-1g |

4-Methyl-3-(pyridin-3-yl)pyridine |

38840-06-1 | 95% | 1g |

$2866.05 | 2023-09-02 | |

| eNovation Chemicals LLC | D548876-1g |

4-Methyl-3,3'-bipyridine |

38840-06-1 | 97% | 1g |

$928 | 2025-02-25 | |

| eNovation Chemicals LLC | D548876-1g |

4-Methyl-3,3'-bipyridine |

38840-06-1 | 97% | 1g |

$928 | 2024-05-24 | |

| Chemenu | CM170545-1g |

4-methyl-3,3'-bipyridine |

38840-06-1 | 95% | 1g |

$482 | 2021-08-05 | |

| Alichem | A029001255-250mg |

4-Methyl-3-(pyridin-3-yl)pyridine |

38840-06-1 | 95% | 250mg |

$1048.60 | 2023-09-02 | |

| Alichem | A029001255-500mg |

4-Methyl-3-(pyridin-3-yl)pyridine |

38840-06-1 | 95% | 500mg |

$1718.70 | 2023-09-02 | |

| Ambeed | A286898-1g |

4-Methyl-3,3'-bipyridine |

38840-06-1 | 95+% | 1g |

$416.0 | 2024-04-19 | |

| eNovation Chemicals LLC | D548876-1g |

4-Methyl-3,3'-bipyridine |

38840-06-1 | 97% | 1g |

$928 | 2025-02-27 |

4-Methyl-3,3'-bipyridine 関連文献

-

Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040

-

Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750

-

5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

38840-06-1 (4-Methyl-3,3'-bipyridine) 関連製品

- 19352-29-5(4-Methyl-3-phenylpyridine)

- 2039-76-1(3-Acetylphenanthrene)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:38840-06-1)4-Methyl-3,3'-bipyridine

清らかである:99%

はかる:1g

価格 ($):374.0